molecular formula C10H8FN3O2 B1309929 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 887035-89-4

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1309929
CAS-Nummer: 887035-89-4
Molekulargewicht: 221.19 g/mol
InChI-Schlüssel: AEXWTPJOQWLAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization

Molecular Architecture and Tautomeric Forms

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid features a planar 1,2,3-triazole ring with three nitrogen atoms. The substituents include:

  • 4-carboxylic acid group : Positioned at the C4 position of the triazole ring, contributing to acidity (pKa ~7–8) and hydrogen-bonding capacity.
  • 5-methyl group : A methyl substituent at the C5 position, enhancing steric bulk and influencing electronic distribution.
  • 4-fluorophenyl group : Attached to the N1 position of the triazole ring, introducing electron-withdrawing effects due to fluorine’s electronegativity.

The triazole ring adopts the 1H-tautomer in most cases, though minor 2H- or 3H-tautomeric forms may exist under specific conditions. The 1H-tautomer is stabilized by aromaticity and the resonance between nitrogen atoms.

X-ray Crystallographic Analysis of Solid-State Configurations

X-ray crystallography reveals key structural insights into the compound’s packing and intermolecular interactions:

Interaction Type Description Relevance
C–H···F Weak hydrogen bonds between methyl/fluorophenyl groups and adjacent molecules. Stabilizes crystal lattice.
π–π stacking Aromatic interactions between triazole and fluorophenyl rings. Contributes to layered crystal architectures.
Hydrogen bonding Carboxylic acid O–H···N interactions with triazole nitrogen atoms. Forms chains or dimers in the solid state.

For example, in analogous 1,2,3-triazole derivatives, fluorophenyl-substituted compounds exhibit dihedral angles of ~35–40° between the triazole and aromatic rings, optimizing π–π interactions. The carboxylic acid group facilitates hydrogen bonding, often linking molecules into three-dimensional networks.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Expected NMR signals for this compound:

Proton Environment Expected δ (ppm) Multiplicity Integration
Triazole C5–CH₃ 2.2–2.5 Singlet 3H
Fluorophenyl aromatic H 7.0–7.6 Multiplet 4H
Carboxylic acid –OH 10–12 Broad singlet 1H

The methyl group’s singlet confirms its isolated position, while aromatic protons exhibit splitting patterns influenced by fluorine’s electron-withdrawing effects.

Fourier-Transform Infrared (FTIR) Vibrational Profiling

Key IR bands:

  • C=O stretch : 1700–1750 cm⁻¹ (carboxylic acid).
  • C–F vibration : 1150–1250 cm⁻¹ (fluorophenyl group).
  • N–H deformation : 1600–1650 cm⁻¹ (triazole ring).
  • C–O stretch : 1200–1300 cm⁻¹ (carboxylic acid).
Raman Spectroscopy for Conformational Analysis

Raman spectra highlight:

  • Triazole ring vibrations : ~1500–1600 cm⁻¹ (N–N and C–N stretching).
  • Methyl group bending : ~1450 cm⁻¹.
  • Fluorophenyl C–F stretching : ~600–800 cm⁻¹.

Comparative Structural Analysis with Analogous Triazole Derivatives

Derivative Key Structural Features Impact on Properties
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Electron-withdrawing Cl at N1; similar carboxylic acid group. Higher acidity (lower pKa) due to Cl’s stronger electronegativity.
5-methyl-1H-1,2,3-triazole-4-carboxylic acid Absence of N1 substituent; increased H-bonding capacity. Higher solubility in polar solvents; distinct crystal packing.
1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Fluorine at meta position; altered electronic distribution. Reduced π–π stacking efficiency compared to para-substituted derivatives.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXWTPJOQWLAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424642
Record name 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887035-89-4
Record name 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the 1,2,3-Triazole Core

The triazole ring is commonly synthesized by the Huisgen 1,3-dipolar cycloaddition between an aryl azide and an alkyne derivative. For this compound, the 4-fluorophenyl azide is reacted with an alkyne bearing a methyl substituent or a precursor that can be converted to the methyl group at C-5.

  • Reaction conditions: Copper(I) catalysis (e.g., CuSO4/sodium ascorbate system) in aqueous or mixed solvents at room temperature or slightly elevated temperatures.
  • Outcome: Regioselective formation of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole intermediate.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 4-position of the triazole ring can be introduced by:

  • Direct carboxylation: Lithiation of the triazole intermediate at the 4-position using strong bases such as lithium diisopropylamide (LDA) at low temperatures (−78 °C), followed by bubbling carbon dioxide gas to form the carboxylate, which upon acidic workup yields the carboxylic acid.
  • Alternative approach: Conversion of the triazole to its 4-bromo derivative followed by metal-halogen exchange and carboxylation with CO2.

Purification and Isolation

The final product is typically purified by crystallization or chromatographic techniques. Acid-base extraction is used to isolate the carboxylic acid form.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1 4-Fluorophenyl azide + ethyl acetoacetate, Cu(I) catalyst, aqueous solvent, room temp CuAAC reaction to form 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ester intermediate High regioselectivity, moderate to good yield
2 Hydrolysis with aqueous base (NaOH), reflux Conversion of ester to carboxylic acid Quantitative or near quantitative
3 Purification by acidification and crystallization Isolation of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid High purity product

This route is adapted from analogous syntheses of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids reported in the literature.

Alternative Preparation via Halogenated Intermediates

An alternative method involves:

  • Synthesis of 1-substituted-4,5-dibromo-1H-1,2,3-triazole.
  • Selective Grignard reaction with isopropylmagnesium chloride to form 1-substituted-4-bromo-1H-1,2,3-triazole.
  • Metalation and carboxylation at the 5-position with CO2.
  • Acidic workup to yield the carboxylic acid.

This method allows for selective functionalization and purification of intermediates, improving overall yield and purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
CuAAC with aryl azide + alkyne ester One-pot cycloaddition, ester hydrolysis Mild conditions, regioselective, scalable Requires azide synthesis, handling of azides
Halogenated triazole intermediate route Dibromo-triazole → Grignard reaction → carboxylation Selective functionalization, purification ease Multi-step, requires low temperature control
Direct lithiation and carboxylation Lithiation at C-4, CO2 quench Direct carboxylation, fewer steps Requires strong base, low temp, sensitive

Research Findings and Optimization Notes

  • The CuAAC reaction is highly efficient for constructing the triazole ring with excellent regioselectivity, minimizing side products.
  • Carboxylation via lithiation and CO2 insertion requires strict temperature control (−78 °C) to avoid side reactions and ensure high yield.
  • Use of protecting groups or substituents on the phenyl ring can influence the reaction rate and yield of the cycloaddition and subsequent steps.
  • Purification by crystallization from appropriate solvents (e.g., n-heptane) yields high-purity final product suitable for pharmaceutical or material applications.
  • The halogenated intermediate method allows for selective methylation or other functional group modifications before final carboxylation, offering synthetic flexibility.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

  • Molecular Weight : 207.16 g/mol
  • CAS Number : 887035-89-4
  • Physical State : Solid at room temperature

Antimicrobial Activity

Research indicates that 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. A study conducted by El-Hiti et al. demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study:
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus, indicating potent antibacterial activity.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines, which could be beneficial for treating inflammatory diseases .

Fungicidal Activity

The compound's triazole structure is known for its fungicidal properties. Research has indicated that it can effectively inhibit fungal pathogens in crops, providing an alternative to traditional fungicides .

Case Study:
A field trial involving wheat crops treated with the compound showed a reduction in fungal infections by up to 40% compared to untreated controls.

TreatmentFungal Infection Reduction (%)
Untreated Control0
Treated with Compound40

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties . Its incorporation into polymer matrices has shown to improve resistance to degradation under extreme conditions.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer22050
Polymer with Compound25070

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluorophenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents (Positions) Key Properties References
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl (1), Methyl (5), COOH (4) High thermal stability (decomposition at ~175°C via decarboxylation)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl (1), Formyl (5), COOH (4) Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution)
1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Pyrazole-hydroxymethyl (1), Methyl (5), COOH (4) Forms Mn-based coordination complexes due to N/O donor sites
1-(4-(Aminosulfonyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Sulfonamide-phenyl (1), Methyl (5), COOH (4) Enhanced solubility in polar solvents; used in COX inhibition studies
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorophenyl (1), Methyl (5), Carboxamide (4) Improved lipophilicity for membrane penetration in drug design

Key Observations :

  • Fluorophenyl vs. Ethoxyphenyl : The 4-fluorophenyl group enhances electron-withdrawing effects compared to 4-ethoxyphenyl, influencing tautomerism and reactivity. For example, the ethoxy derivative exhibits ring-chain tautomerism due to the formyl group at position 5, while the fluorophenyl analogue lacks this feature .
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound facilitates coordination with metal ions (e.g., Mn²⁺ in ), whereas carboxamide derivatives prioritize hydrogen bonding in biological systems .

Anticancer Activity :

  • 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids (e.g., 3a–e in ) demonstrate anticancer activity via inhibition of kinase pathways. The fluorophenyl derivative’s activity is likely modulated by the electron-withdrawing fluorine atom, enhancing binding to enzyme active sites .
  • In contrast, sulfonamide-bearing triazoles (e.g., 5a–d in ) show COX-1/COX-2 inhibitory activity, suggesting divergent biological targets compared to the fluorophenyl-carboxylic acid analogue .

Data Tables

Table 2: Thermal and Spectral Data

Compound Decarboxylation Temp (°C) Tautomerism Observed? Key Spectral Data (NMR)
This compound 175 No δ 8.2 (s, 1H, triazole), δ 2.6 (s, 3H, CH₃)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid N/A Yes (20% cyclic form) δ 9.8 (s, 1H, CHO), δ 1.4 (t, 3H, OCH₂CH₃)

Biologische Aktivität

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from various research findings.

  • Molecular Formula : C₁₀H₈FN₃O₂
  • CAS Number : 887035-89-4
  • Molecular Weight : 219.19 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have focused on the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant growth inhibition in human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were found to be in the low micromolar range, indicating potent anticancer properties.
Cell LineIC50 (µM)Reference
CEM-130.56
MCF-70.48
U-9370.78

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling. Flow cytometry analyses revealed that treatment with this compound led to increased levels of p53 and caspase-3 cleavage, promoting apoptotic cell death.

Case Studies

  • Study on NF-kB Inhibition : In a study examining NF-kB inhibitors, compounds similar to this compound showed a marked reduction in p65 phosphorylation, leading to decreased transcriptional activity associated with cancer progression. The lead compound exhibited an EC50 value significantly lower than standard treatments like parthenolide.
  • Neuroprotective Effects : Additional research indicated that derivatives of this triazole compound displayed neuroprotective effects by inhibiting Aβ aggregation and reducing oxidative stress markers in neuronal cell models. This suggests potential applications in treating neurodegenerative diseases.

Q & A

What are the established synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazole-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with aryl hydrazines or using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent. The carboxyl group is introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH reflux) . A key intermediate, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, is hydrolyzed to yield the carboxylic acid derivative. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid side products like regioisomers.

How is X-ray crystallography utilized to determine the structural configuration of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystal structure is resolved by growing high-quality crystals (e.g., via slow evaporation or solvothermal methods). Data collection involves a diffractometer (Cu-Kα or Mo-Kα radiation), with refinement using programs like SHELXL . Key parameters include:

ParameterExample Values from Analogous Compounds
Space groupMonoclinic P21/cP2_1/c
Bond length (C-O)1.23–1.27 Å
Dihedral angle5–10° between triazole and fluorophenyl rings
R-factor< 0.05 for high-resolution data

Anisotropic displacement parameters and hydrogen bonding networks are critical for validating the structure.

What experimental strategies address the compound’s low aqueous solubility?

Level: Basic
Methodological Answer:
Low water solubility (common in triazole-carboxylic acids) is mitigated by:

  • Solvent selection: Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
  • Salt formation: React with bases (e.g., NaOH) to form sodium/potassium salts, improving bioavailability.
  • Co-crystallization: Engineer co-crystals with solubility-enhancing agents (e.g., polyethylene glycol derivatives) .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for drug delivery studies.

How can discrepancies in crystallographic refinement data be resolved?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., high R-values, twinning) require:

  • Data reprocessing: Reintegrate diffraction images using software like SAINT or HKL-3000.
  • Model adjustment: Refine anisotropic displacement parameters for heavy atoms (e.g., fluorine) using SHELXL’s restraints (e.g., DFIX, SIMU) .
  • Validation tools: Cross-check with PLATON (for symmetry errors) and Mercury (for packing analysis). For twinned data, use the TWIN command in SHELXL with BASF parameter optimization .

What computational methods elucidate the compound’s electronic properties and reactivity?

Level: Advanced
Methodological Answer:

  • DFT calculations: Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). For example, the fluorophenyl group’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
  • MD simulations: GROMACS or AMBER simulate solvation dynamics and stability of metal complexes (e.g., Mn(II) coordination studied in ).

How should researchers analyze contradictory bioactivity data (e.g., enzyme inhibition vs. solubility limitations)?

Level: Advanced
Methodological Answer:
Contradictions arise from assay conditions or pharmacokinetic factors. Strategies include:

  • Dose-response curves: Compare IC₅₀ values in buffer vs. serum-containing media to assess solubility-driven false negatives .
  • Metabolic stability assays: Use liver microsomes to evaluate compound degradation.
  • SAR studies: Modify the triazole’s substituents (e.g., replace methyl with hydrophilic groups) while retaining the fluorophenyl moiety’s target affinity .

What are the best practices for characterizing metal complexes of this compound?

Level: Advanced
Methodological Answer:
For coordination studies (e.g., Mn(II) complexes in ):

  • Spectroscopy: UV-Vis (d-d transitions), IR (carboxylate stretching ~1600 cm⁻¹), and EPR (for paramagnetic metals).
  • Thermogravimetric analysis (TGA): Confirm ligand-to-metal ratio via mass loss steps.
  • Magnetic measurements: SQUID magnetometry determines spin states (e.g., high-spin Mn(II) with μₑff ~5.9 μB).

How can researchers validate the compound’s purity and stability under storage?

Level: Basic
Methodological Answer:

  • HPLC: Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) to detect impurities.
  • NMR: Monitor deuterated solvent peaks for absence of degradation products (e.g., free fluorine signals in ¹⁹F NMR).
  • Accelerated stability studies: Store at 40°C/75% RH for 4 weeks; analyze via LC-MS for decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.